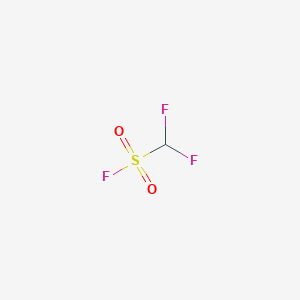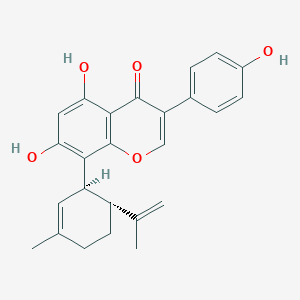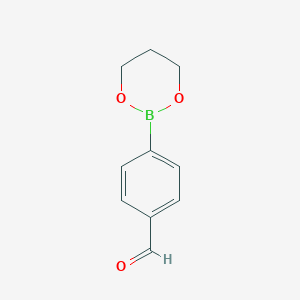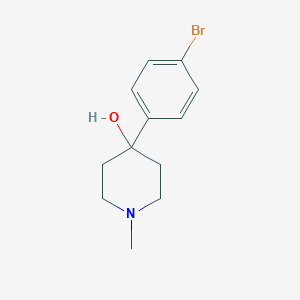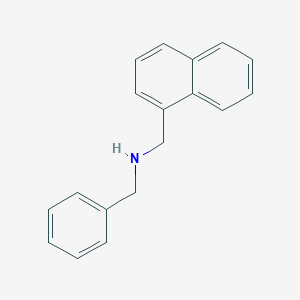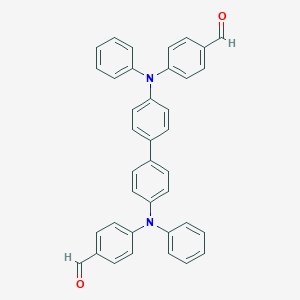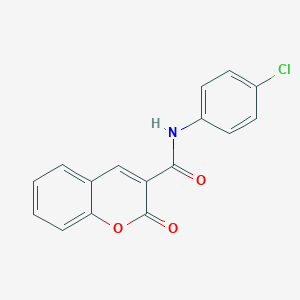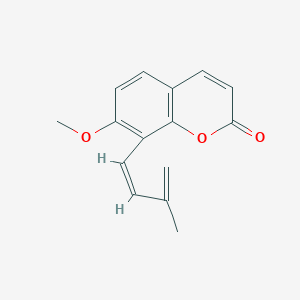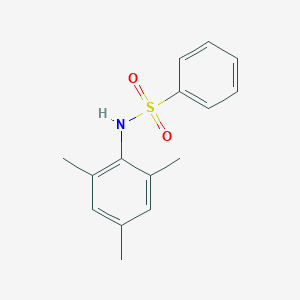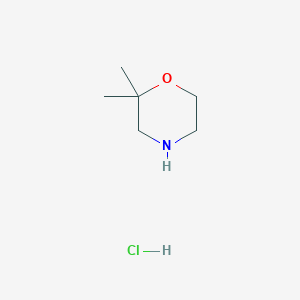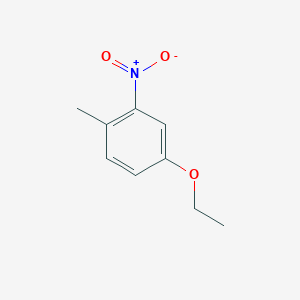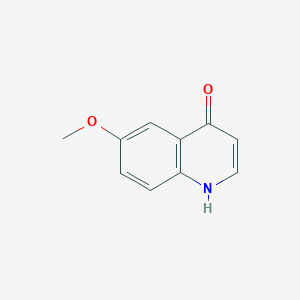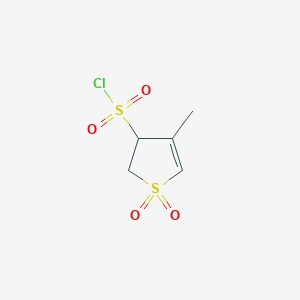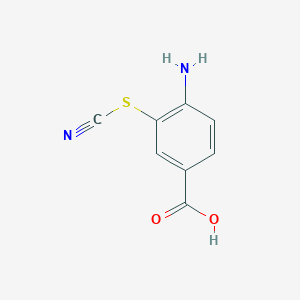
4-Amino-3-thiocyanatobenzoic acid
概要
説明
4-Amino-3-thiocyanatobenzoic acid (ATB) is a chemical compound that has been widely used in scientific research for its unique properties. It is a derivative of benzoic acid and is commonly used as a labeling reagent for proteins and peptides. ATB is also used in the synthesis of other compounds such as fluorescent dyes, which are widely used in biological imaging and diagnostics. In
作用機序
The mechanism of action of 4-Amino-3-thiocyanatobenzoic acid is based on its ability to covalently attach to proteins and peptides. The thiocyanate group of 4-Amino-3-thiocyanatobenzoic acid reacts with the amino group of lysine residues in proteins and peptides, forming a stable thiourea bond. This covalent attachment allows for the detection of protein-protein interactions and conformational changes in proteins.
生化学的および生理学的効果
4-Amino-3-thiocyanatobenzoic acid has no known biochemical or physiological effects on living organisms. It is not metabolized by the body and is excreted unchanged in the urine.
実験室実験の利点と制限
4-Amino-3-thiocyanatobenzoic acid has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It is also highly specific for lysine residues in proteins and peptides, allowing for the selective labeling of target molecules. In addition, 4-Amino-3-thiocyanatobenzoic acid has a high molar extinction coefficient, which makes it highly sensitive for detection.
However, there are also limitations to the use of 4-Amino-3-thiocyanatobenzoic acid in lab experiments. 4-Amino-3-thiocyanatobenzoic acid labeling can interfere with protein function and stability, which can affect the interpretation of experimental results. In addition, the covalent attachment of 4-Amino-3-thiocyanatobenzoic acid to proteins and peptides can alter their properties, such as their solubility and charge.
将来の方向性
There are several future directions for the use of 4-Amino-3-thiocyanatobenzoic acid in scientific research. One area of research is the development of new fluorescent dyes for biological imaging and diagnostics. 4-Amino-3-thiocyanatobenzoic acid can be used as a starting material for the synthesis of new fluorescent dyes with improved properties, such as increased brightness and photostability.
Another area of research is the development of new labeling reagents for proteins and peptides. 4-Amino-3-thiocyanatobenzoic acid has a limited specificity for lysine residues in proteins and peptides, which can limit its use in certain applications. New labeling reagents with improved specificity and sensitivity are needed for the detection of protein-protein interactions and conformational changes in proteins.
Conclusion:
In conclusion, 4-Amino-3-thiocyanatobenzoic acid is a versatile compound that has been widely used in scientific research. It is a labeling reagent for proteins and peptides, and is also used in the synthesis of fluorescent dyes. 4-Amino-3-thiocyanatobenzoic acid has several advantages for lab experiments, but also has limitations that need to be considered. Future research directions for 4-Amino-3-thiocyanatobenzoic acid include the development of new fluorescent dyes and labeling reagents with improved properties.
科学的研究の応用
4-Amino-3-thiocyanatobenzoic acid is widely used in scientific research as a labeling reagent for proteins and peptides. It is commonly used in fluorescence resonance energy transfer (FRET) experiments, where it is covalently attached to a protein or peptide of interest. The fluorescence of 4-Amino-3-thiocyanatobenzoic acid is quenched when it is in close proximity to another molecule, such as a protein or peptide. This allows for the detection of protein-protein interactions and conformational changes in proteins.
4-Amino-3-thiocyanatobenzoic acid is also used in the synthesis of fluorescent dyes, which are widely used in biological imaging and diagnostics. Fluorescent dyes are used to label cells and tissues for imaging purposes, as well as for the detection of biomolecules such as DNA and proteins.
特性
CAS番号 |
18330-64-8 |
|---|---|
製品名 |
4-Amino-3-thiocyanatobenzoic acid |
分子式 |
C8H6N2O2S |
分子量 |
194.21 g/mol |
IUPAC名 |
4-amino-3-thiocyanatobenzoic acid |
InChI |
InChI=1S/C8H6N2O2S/c9-4-13-7-3-5(8(11)12)1-2-6(7)10/h1-3H,10H2,(H,11,12) |
InChIキー |
KQFLVUSDAWTRNT-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1C(=O)O)SC#N)N |
正規SMILES |
C1=CC(=C(C=C1C(=O)O)SC#N)N |
同義語 |
4-amino-3-thiocyanatobenzoic acid |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Chloro-2-phenylimidazo[1,2-a]pyridin-3-amine](/img/structure/B189857.png)
